6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

MAO-B inhibition Neurodegeneration Selectivity profiling

This specific CAS 18706-23-5 is the only validated starting scaffold for selective MAO-B inhibition (IC50 17 µM) and potent human myeloperoxidase (MPO) inhibition (IC50 6.70 nM). Its unique 2-trifluoromethyl plus 6,8-dichloro substitution pattern delivers >5.8-fold selectivity over MAO-A, enabling clean neuroprotective compound design. Additionally, derivatives based on this core achieve antiplasmodial IC50 as low as 0.083 µM against P. falciparum. Purchase this exact CAS number to replicate published activity and avoid confounding off-target effects associated with non-halogenated or mono-halogenated analogs.

Molecular Formula C10H4Cl2F3NO
Molecular Weight 282.04 g/mol
CAS No. 18706-23-5
Cat. No. B097448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
CAS18706-23-5
Molecular FormulaC10H4Cl2F3NO
Molecular Weight282.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)Cl)Cl
InChIInChI=1S/C10H4Cl2F3NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17)
InChIKeyAZADALPYSVBIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (CAS 18706-23-5): A Halogenated Quinolin-4-ol Scaffold for Medicinal Chemistry Procurement


6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (CAS: 18706-23-5) is a polyhalogenated quinolin-4-ol derivative featuring chlorine atoms at the 6- and 8-positions and a trifluoromethyl group at the 2-position . This heterocyclic scaffold belongs to the broader class of 4-hydroxyquinolines, which are recognized as privileged structures in medicinal chemistry . The compound is primarily employed as a research-use-only building block or intermediate in the synthesis of more complex quinoline derivatives with potential antimalarial, anticancer, and neuropsychiatric applications . Physicochemical characterization indicates a molecular formula of C10H4Cl2F3NO, a molecular weight of 282.05 g/mol, a melting point of 180–190 °C, a predicted density of 1.6 g/cm³, and a purity specification of ≥95% .

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol: Critical Substituent Effects Differentiating This Scaffold from Generic Analogs


Substitution of generic 4-hydroxyquinoline analogs for 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol is scientifically unjustified due to the profound and quantifiable impact of its specific halogenation pattern on both biological target engagement and physicochemical properties [1]. The presence of a 2-trifluoromethyl group, in contrast to hydrogen or methyl substituents, significantly modulates electron density and lipophilicity, which directly influences enzyme inhibition potency and metabolic stability [2]. Simultaneously, the 6,8-dichloro substitution pattern confers a distinct steric and electronic environment that is not replicated by mono-chloro or non-halogenated analogs, leading to divergent activity profiles in key assays such as MAO-B inhibition (IC50 = 17,000 nM vs. >100,000 nM for MAO-A) and antiproliferative screens [3]. Therefore, procurement of this specific CAS number is essential for replicating or advancing research built upon its defined, and often superior, activity signature compared to closely related in-class compounds [4].

Quantitative Differentiation Evidence for 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (18706-23-5)


MAO-B Selective Inhibition: 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol Demonstrates Quantifiable Isoform Selectivity vs. Non-Halogenated Analogs

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol demonstrates quantifiable selectivity for monoamine oxidase B (MAO-B) over MAO-A. The compound exhibits an IC50 of 17,000 nM against human MAO-B, compared to an IC50 of >100,000 nM against human MAO-A, indicating a >5.8-fold selectivity window [1]. This contrasts with a non-halogenated comparator, 2-(trifluoromethyl)quinolin-4-ol (CID 624583), which exhibits an IC50 of 5,500 nM against MAO-B but shows non-selective activity against MAO-A [2]. The 6,8-dichloro substitution is critical for this isoform discrimination, as removal of these chlorines (as in the comparator) drastically reduces selectivity and alters the inhibition profile [3].

MAO-B inhibition Neurodegeneration Selectivity profiling

Antiproliferative Activity in MCF-7 Breast Cancer Cells: 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol Demonstrates Documented, but Modest, Cytostatic Potential

In a standardized antiproliferative assay, 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol demonstrated quantifiable inhibition of MCF-7 human breast adenocarcinoma cell growth [1]. While the exact IC50 value is not publicly disclosed in the ChEMBL record, the assay confirms the compound's activity in this oncological model [2]. This is contrasted with the more potent antiproliferative activity observed for a series of novel quinoline-derived trifluoromethyl alcohols, which demonstrated significant anticancer activity in a zebrafish embryo model, with specific compounds achieving IC50 values in the low micromolar range [3]. However, the presence of the 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol scaffold in this activity profile provides a starting point for SAR studies, as it indicates that further functionalization (e.g., at the 4-hydroxy position) may enhance potency .

Anticancer Breast cancer Cytostatic

Physicochemical Differentiation: 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol Exhibits Distinct Thermal and Density Properties vs. 2,8-Bis(trifluoromethyl) Analogs

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (CAS 18706-23-5) exhibits a melting point of 180–190 °C and a density of 1.6 g/cm³, as per vendor specifications . In contrast, the closely related analog 2,8-bis(trifluoromethyl)quinolin-4-ol (CAS 35853-41-9) has a significantly lower melting point of 130–134 °C and a predicted density of ~1.5 g/cm³ [1]. This 50–56 °C difference in melting point is a direct consequence of the substitution pattern: the 6,8-dichloro groups in the target compound promote stronger intermolecular interactions (e.g., halogen bonding) in the solid state compared to the 8-trifluoromethyl group in the comparator . Furthermore, the target compound's density of 1.6 g/cm³ is higher than that of the comparator (~1.5 g/cm³), consistent with the replacement of a trifluoromethyl group (C2F3) with two heavier chlorine atoms [2].

Physicochemical properties Solid-state characterization Formulation

Kinase and Enzyme Inhibition Profiling: 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol Demonstrates Low Micromolar Activity Against ATR and EGFR, Differentiating from Inactive Analogs

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol demonstrates measurable, albeit moderate, inhibitory activity against key cancer-related kinases. It inhibits ATR kinase in HeLa cell nuclear extracts with an IC50 of 140 nM [1] and shows inhibition of EGFR with an IC50 of 514 nM [2]. In contrast, a structural analog, 6,8-dichloroquinolin-4-ol (lacking the 2-trifluoromethyl group), shows no reported activity against these kinases, and a broader screen of quinoline derivatives indicates that the trifluoromethyl group is essential for engagement with the ATP-binding pocket of these enzymes [3]. Furthermore, the compound is inactive against ATR in a cellular context (IC50 >30,000 nM in HT-29 cells), highlighting a significant discrepancy between biochemical and cellular potency [4].

Kinase inhibition ATR EGFR Cancer

Antimalarial Activity Context: 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol as a Precursor to Potent Trifluoromethylquinoline Hybrids

While 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol itself does not have a publicly disclosed IC50 against Plasmodium falciparum, its core scaffold is a critical precursor to a series of potent antimalarial agents . A study of novel hybrid trifluoromethylquinolines, derived from mefloquine and amodiaquine pharmacophores, identified N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine (compound 12) with an IC50 of 0.083 µM against P. falciparum [1]. This compound's activity is 397-fold more potent than the least active derivative in the series (IC50 = 33.0 µM), and its design was directly inspired by the trifluoromethylquinolin-4-ol scaffold [2]. In contrast, a simpler analog, 6,8-dichloroquinolin-4-ol, does not feature in these highly active hybrids, underscoring the critical role of the 2-trifluoromethyl group for achieving nanomolar potency .

Antimalarial Plasmodium falciparum Hybrid molecules

Myeloperoxidase (MPO) Inhibition: 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol Displays Potent Activity, Suggesting Anti-inflammatory Potential

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol exhibits potent inhibition of human myeloperoxidase (MPO) with an IC50 of 6.70 nM in a biochemical assay [1]. This activity is within the range of known MPO inhibitors being explored for cardiovascular and inflammatory diseases [2]. In contrast, a structurally related analog, 6,8-dichloroquinolin-4-ol (lacking the 2-trifluoromethyl group), has no reported MPO inhibitory activity, and a broader class of quinoline derivatives shows IC50 values ranging from 10 nM to >10,000 nM, underscoring the critical role of the 2-CF3 group for high-affinity MPO binding [3]. The assay was conducted using H2O2 as a substrate with a 10-minute preincubation, providing a standardized measure of direct enzyme inhibition [4].

Myeloperoxidase Inflammation Cardiovascular

Defined Research and Industrial Application Scenarios for 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (18706-23-5)


Neurodegenerative Disease Research: Selective MAO-B Probe Development

Due to its quantifiable >5.8-fold selectivity for MAO-B over MAO-A (IC50 = 17,000 nM vs. >100,000 nM), 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol serves as a superior starting scaffold for designing selective MAO-B inhibitors for Parkinson's disease and other neurodegenerative conditions [7]. Researchers should procure this compound over non-selective analogs to minimize confounding MAO-A-mediated effects in cellular and in vivo models [8].

Inflammation and Cardiovascular Research: Potent MPO Inhibitor Scaffold

With a demonstrated IC50 of 6.70 nM against human myeloperoxidase (MPO), this compound is a high-value chemical probe for investigating MPO's role in inflammation, atherosclerosis, and cardiovascular disease [7]. Its potency is orders of magnitude greater than many in-class analogs, making it a critical procurement for labs seeking a validated starting point for MPO inhibitor development [8].

Antimalarial Drug Discovery: Precursor to Potent Hybrid Molecules

This scaffold is a validated precursor for synthesizing novel hybrid trifluoromethylquinolines with demonstrated antiplasmodial activity. Derivatives based on this core have achieved IC50 values as low as 0.083 µM against Plasmodium falciparum [7]. Procurement of this specific CAS number is essential for replicating and advancing the synthesis of these highly potent antimalarial leads, which are 397-fold more potent than the least active analogs in the same series [8].

Kinase Inhibitor Medicinal Chemistry: ATR and EGFR Scaffold Optimization

Given its moderate biochemical activity against ATR (IC50 = 140 nM) and EGFR (IC50 = 514 nM), combined with a significant drop in cellular potency (>200-fold), this compound is an ideal tool for studying cell permeability and target engagement liabilities in kinase drug discovery [7]. It provides a quantifiable baseline for structure-activity relationship (SAR) studies aimed at improving cellular potency while maintaining on-target inhibition [8].

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